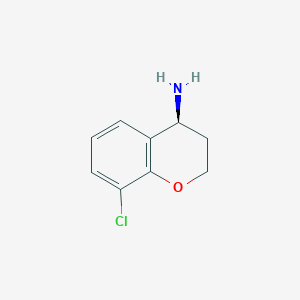

(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-8-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWHOLRRUIEVQK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral amine, (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine. Given the limited availability of experimentally-derived data for this specific compound, this document synthesizes confirmed foundational data with reliable computational predictions to offer a robust profile for research and development applications. The methodologies for determining these key physical parameters are also detailed to provide a complete scientific context.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure features a chroman backbone, substituted with a chlorine atom at the 8-position and an amine group at the chiral center on the 4-position of the dihydropyran ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1228542-35-5 | N/A |

| Molecular Formula | C₉H₁₀ClNO | |

| Molecular Weight | 183.63 g/mol | |

| Canonical SMILES | C1C(OC2=C(C=CC=C2Cl)C1)N | N/A |

| InChI Key | YCWHOLRRUIEVQK-QMMMGPOBSA-N |

Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups and the stereochemistry.

Caption: Workflow for Boiling Point Determination

Causality : This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure is overcoming the external pressure. The point at which the liquid re-enters the inner capillary upon cooling signifies the precise temperature at which the vapor pressure equals the atmospheric pressure.

Solubility Assessment

A systematic approach would be taken to determine the solubility in various solvents.

-

Solvent Screening : A small, known amount of the compound (e.g., 1 mg) is added to a set volume of various solvents (e.g., 1 mL) at a controlled temperature. Solvents would include water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Visual and Spectroscopic Quantification : Visual inspection provides a qualitative assessment. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

Self-Validation : The use of a standard curve in the quantification step ensures the accuracy of the measurement. Repeating the experiment at different temperatures can establish a solubility profile.

pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa of an amine.

-

Sample Preparation : A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl). A pH meter is used to monitor the pH of the solution as the acid is added incrementally.

-

Data Analysis : A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point). This is typically found at the midpoint of the steepest part of the titration curve.

Authoritative Grounding : This method is a cornerstone of physical chemistry and is widely accepted for its accuracy in determining the dissociation constants of acids and bases.

Spectral Data (Predicted)

While experimental spectra are not available, the following are expected characteristic features based on the molecular structure:

-

¹H NMR :

-

Aromatic protons in the range of 6.5-7.5 ppm.

-

The proton at the C4 chiral center would appear as a multiplet, likely between 4.0 and 4.5 ppm.

-

The methylene protons at C2 and C3 would show complex multiplets due to diastereotopicity and coupling with the C4 proton.

-

The amine protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR :

-

Aromatic carbons would be observed in the 110-160 ppm region.

-

The carbon of the C-Cl bond would be in the aromatic region.

-

The C4 carbon bearing the amine group would be expected around 50-60 ppm.

-

-

IR Spectroscopy :

-

N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹.

-

C-N stretching would be observed around 1020-1250 cm⁻¹.

-

Aromatic C-H stretching would be seen just above 3000 cm⁻¹.

-

C-O-C stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region.

-

C-Cl stretching would be found in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (EI) :

-

The molecular ion peak (M⁺) would be observed at m/z = 183 and 185 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

-

Fragmentation would likely involve the loss of the amine group and cleavage of the dihydropyran ring.

-

Conclusion

This compound is a chiral amine with physical properties that are largely influenced by its chroman core, chlorine substituent, and primary amine group. While experimental data is sparse, computational predictions and an understanding of its chemical structure provide a valuable preliminary physical property profile. The methodologies outlined in this guide represent the standard, validated approaches that would be used to obtain precise experimental data for this compound, which is crucial for its potential development in pharmaceutical applications.

References

An In-Depth Technical Guide to (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine, a chiral amine embedded within a chroman scaffold, represents a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a stereocenter at the C4 position and a chlorine substituent on the aromatic ring, offer opportunities for developing novel therapeutic agents with specific biological activities. This guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic routes, analytical characterization methods, and potential applications in drug development. The methodologies described herein are based on established principles for analogous structures and are intended to serve as a foundational resource for researchers.

Introduction

The benzopyran moiety is a privileged scaffold found in a wide array of biologically active natural products and synthetic compounds. Amines incorporated into this framework, particularly chiral amines, are of significant interest due to their potential to interact stereoselectively with biological targets. This compound (CAS Number: 1228542-35-5) is a specific enantiomer of a chlorinated 4-aminochroman. The presence of the chlorine atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The defined stereochemistry at the C4 position is crucial for achieving selective interactions with chiral biomolecules like enzymes and receptors.

This document serves as a technical guide for researchers, providing insights into the synthesis, purification, and characterization of this compound, as well as exploring its potential as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1228542-35-5 | |

| Molecular Formula | C₉H₁₀ClNO | |

| Molecular Weight | 183.63 g/mol | |

| Appearance | Likely a solid or liquid | |

| InChI Key | YCWHOLRRUIEVQK-QMMMGPOBSA-N | |

| Purity | Typically >95% (commercial source) |

Synthesis and Purification

The synthesis of this compound can be approached through several strategies, primarily involving the asymmetric synthesis or chiral resolution of the corresponding racemic amine. A plausible and commonly employed method is the asymmetric reductive amination of the prochiral ketone, 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one.

Synthesis of the Precursor: 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

The synthesis of the ketone precursor is a critical first step. A common route involves the intramolecular cyclization of a suitably substituted phenol.

Protocol 1: Synthesis of 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

Materials:

-

2-Chlorophenol

-

Acrylonitrile

-

Polyphosphoric acid (PPA)

Procedure:

-

Cyanoethylation of 2-Chlorophenol: React 2-chlorophenol with acrylonitrile in the presence of a base (e.g., Triton B) to yield 3-(2-chlorophenoxy)propanenitrile.

-

Hydrolysis to the Carboxylic Acid: Hydrolyze the nitrile to the corresponding carboxylic acid, 3-(2-chlorophenoxy)propanoic acid, using acidic or basic conditions.

-

Intramolecular Friedel-Crafts Acylation: Treat the carboxylic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures to effect an intramolecular Friedel-Crafts acylation, yielding 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful method for the direct synthesis of chiral amines from ketones. This can be achieved using a chiral auxiliary or a chiral catalyst.

Protocol 2: Asymmetric Reductive Amination

Materials:

-

8-chloro-3,4-dihydro-2H-1-benzopyran-4-one

-

(S)-α-Methylbenzylamine (or another suitable chiral amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol or Dichloromethane (DCM)

-

Palladium on carbon (Pd/C) and Hydrogen gas (for debenzylation)

Procedure:

-

Imine Formation: Dissolve 8-chloro-3,4-dihydro-2H-1-benzopyran-4-one and a stoichiometric equivalent of (S)-α-methylbenzylamine in a suitable solvent (e.g., methanol or DCM). Stir the mixture at room temperature to form the chiral imine intermediate. The reaction can be facilitated by the addition of a dehydrating agent like magnesium sulfate.

-

Diastereoselective Reduction: Cool the reaction mixture and add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise. The bulky chiral auxiliary directs the hydride attack to one face of the imine, leading to a diastereomeric excess of one of the amine products.

-

Removal of the Chiral Auxiliary: After the reduction is complete, the chiral auxiliary is removed. In the case of α-methylbenzylamine, this is typically achieved by hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.

-

Purification: The final product, this compound, can be purified by column chromatography on silica gel. The enantiomeric excess can be determined using chiral HPLC.

Alternatively, a biocatalytic approach using a transaminase enzyme could be employed for a more direct and environmentally friendly synthesis.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of the racemic amine. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Protocol 3: Chiral Resolution of (±)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

Materials:

-

Racemic 8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-camphorsulfonic acid)

-

Suitable solvent (e.g., ethanol, methanol, or acetone)

-

Aqueous base (e.g., NaOH or NaHCO₃)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent and add a solution of the chiral resolving agent. Allow the mixture to crystallize. The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.

-

Separation: Isolate the crystallized diastereomeric salt by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberation of the Free Amine: Dissolve the isolated salt in water and basify the solution with an aqueous base to deprotonate the amine.

-

Extraction and Purification: Extract the free amine into an organic solvent, dry the organic layer, and concentrate it to obtain the enantiomerically enriched this compound. The enantiomeric purity should be confirmed by chiral HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons, diastereotopic methylene protons of the dihydropyran ring, and the methine proton at the C4 position.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom, confirming the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. A suitable chiral stationary phase (CSP) is required to separate the two enantiomers.

Protocol 4: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC)

Typical Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

-

Flow Rate: 0.5 - 1.5 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Column Temperature: Ambient or controlled

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the two enantiomers. The retention times will be different for the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Potential Biological Activity and Applications in Drug Discovery

Potential Molecular Targets

Derivatives of 4-aminochromans have been investigated for their activity at various biological targets, including:

-

Ion Channels: Certain aminochroman derivatives have shown activity as modulators of ion channels, such as potassium and calcium channels.

-

G-Protein Coupled Receptors (GPCRs): The rigid framework of the chroman ring system is well-suited for interaction with the binding pockets of GPCRs.

-

Enzymes: The amine functionality can act as a key interaction point with the active sites of various enzymes.

Workflow for Biological Evaluation

The following workflow outlines a general approach for the biological evaluation of novel compounds derived from this compound.

Caption: A generalized workflow for the biological evaluation of novel compounds.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, and analytical characterization methods. While specific biological data for this compound is limited, the methodologies and workflows presented here offer a solid foundation for researchers to synthesize, characterize, and evaluate this and related compounds for the development of novel therapeutic agents. The strategic incorporation of this chiral amine into drug discovery programs could lead to the identification of new and effective treatments for a variety of diseases.

References

-

PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1-benzopyran-8-amine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.

-

ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Benzopyran – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

-

PubChem. (n.d.). 8-Chloro-2,2-dimethylchroman-4-amine. Retrieved from [Link]

-

PubMed. (2003). Enantioselective synthesis of spirocyclic aminochroman derivatives according to the CN(R,S) strategy. Retrieved from [Link]

-

PubMed Central. (2011). Short Hairpin RNA Screen Reveals Bromodomain Proteins as Novel Targets in Acute Myeloid Leukemia. Retrieved from [Link]

-

PubMed. (1985). Pharmacologic actions of 4-aminoquinoline compounds. Retrieved from [Link]

-

PubMed Central. (2017). Microbial protein targets: towards understanding and intervention. Retrieved from [Link]

-

YouTube. (2022). Asymmetric Synthesis. Retrieved from [Link]

-

PubMed. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. Retrieved from [Link]

-

ResearchGate. (2012). Enantioselective synthesis of a natural 8-O-4 ' neolignan compound. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

- Google Patents. (n.d.). US10233155B2 - Process for the preparation of 3-chloro-1H-pyrazol-4-amine.

-

PubMed Central. (2023). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Retrieved from [Link]

-

PubMed Central. (2017). Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. Retrieved from [Link]

-

PubMed. (2004). Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. Retrieved from [Link]

-

PubMed Central. (2020). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]

- Google Patents. (n.d.). DE60024471T2 - Benzopyran.

-

NIST WebBook. (n.d.). 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-. Retrieved from [Link]

-

PubMed Central. (2012). Enantioselective Total Synthesis of (+)‐Garsubellin A. Retrieved from [Link]

-

MDPI. (2022). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran. Retrieved from [Link]

Spectroscopic Profile of (S)-8-chlorochroman-4-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (S)-8-chlorochroman-4-amine, a chiral heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document synthesizes established spectroscopic principles and data from analogous structures to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel chemical entities.

(S)-8-chlorochroman-4-amine is a key chiral intermediate used in the synthesis of various pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs) and other compounds active in the central nervous system (CNS).[1] Its stereochemistry is crucial for achieving high enantioselectivity in drug formulations, which can lead to improved efficacy and reduced side effects.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation during the drug development process.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following sections detail the anticipated ¹H and ¹³C NMR spectra of (S)-8-chlorochroman-4-amine, based on the analysis of its chemical environment and data from related chroman and amine derivatives.[2][3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-8-chlorochroman-4-amine is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and aliphatic protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and chlorine) and the diamagnetic anisotropy of the aromatic ring.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic (H-5, H-6, H-7) | 6.8 - 7.5 | m | - | The exact shifts and multiplicities will depend on the coupling between these protons. The electron-withdrawing chlorine atom at position 8 will influence the chemical shifts of the aromatic protons. |

| Benzylic (H-4) | ~4.0 - 4.5 | t or dd | ~5-10 | This proton is adjacent to the chiral center and the amine group, and is expected to appear as a triplet or a doublet of doublets due to coupling with the protons on C-3. |

| Aliphatic (H-2) | ~4.2 - 4.7 | m | - | These protons are diastereotopic and are expected to show complex splitting due to geminal and vicinal coupling. |

| Aliphatic (H-3) | ~1.8 - 2.3 | m | - | These protons are diastereotopic and will show complex splitting patterns due to coupling with protons on C-2 and C-4. |

| Amine (NH₂) | 1.5 - 3.0 | br s | - | The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Addition of D₂O will cause this signal to disappear.[6] |

Causality Behind Expected Shifts:

-

Aromatic Protons: The aromatic protons are deshielded due to the ring current effect. The chlorine atom at the C-8 position will exert an electron-withdrawing inductive effect and a weak electron-donating resonance effect, influencing the precise chemical shifts of the H-5, H-6, and H-7 protons.

-

Benzylic Proton (H-4): This proton is deshielded by the adjacent electronegative nitrogen and oxygen atoms. Its position as a benzylic proton also contributes to its downfield shift.

-

Aliphatic Protons (H-2 and H-3): The protons on C-2 are adjacent to the oxygen atom and are therefore expected to be the most downfield of the aliphatic protons. The protons on C-3 are further from the heteroatoms and will appear more upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (C-8) | ~125 - 130 | Carbon bearing the chlorine atom. |

| Aromatic (C-4a) | ~120 - 125 | Quaternary carbon at the ring junction. |

| Aromatic (C-8a) | ~150 - 155 | Quaternary carbon adjacent to the oxygen atom. |

| Aromatic (C-5, C-6, C-7) | ~115 - 135 | The exact shifts will be influenced by the position relative to the chlorine and oxygen atoms. |

| Benzylic (C-4) | ~50 - 55 | Carbon attached to the amine group. |

| Aliphatic (C-2) | ~65 - 70 | Carbon adjacent to the oxygen atom. |

| Aliphatic (C-3) | ~25 - 30 | Aliphatic carbon. |

Causality Behind Expected Shifts:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons span a wide range.[7] The carbon attached to the electronegative oxygen (C-8a) is expected to be the most deshielded. The carbon bearing the chlorine atom (C-8) will also be deshielded.

-

Benzylic Carbon (C-4): The C-4 carbon, bonded to the nitrogen atom, will be shifted downfield compared to a standard aliphatic carbon.

-

Aliphatic Carbons (C-2 and C-3): The C-2 carbon, being adjacent to the oxygen atom, will be significantly deshielded. The C-3 carbon will have a chemical shift typical for an aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-8-chlorochroman-4-amine is expected to show characteristic absorption bands for the amine N-H bonds, the aromatic C-H bonds, the C-N bond, and the C-O bond.[8][9][10]

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[6] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | |

| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong | |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong | [8] |

| C-O Stretch (aryl ether) | 1200 - 1275 | Strong | |

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid (S)-8-chlorochroman-4-amine is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (S)-8-chlorochroman-4-amine, with a molecular formula of C₉H₁₀ClNO, the expected molecular weight is approximately 183.63 g/mol .[11]

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 183. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 185, with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Nitrogen Rule: The molecular weight of 183 is an odd number, which is consistent with the presence of an odd number of nitrogen atoms (one in this case).[10]

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[6] This would result in the loss of a C₂H₄O fragment from the heterocyclic ring, leading to a significant fragment ion.

-

Loss of Amine Group: Cleavage of the C-N bond could lead to the loss of an NH₂ radical, resulting in a fragment at m/z 167.

-

Loss of Chlorine: Loss of a chlorine radical would produce a fragment at m/z 148.

-

Experimental Protocol: Acquiring a Mass Spectrum

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of pharmaceutical compounds.[12]

-

Sample Preparation: A dilute solution of (S)-8-chlorochroman-4-amine is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate the compound of interest from any impurities.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules like amines.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like (S)-8-chlorochroman-4-amine.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has provided a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for (S)-8-chlorochroman-4-amine. While based on established principles and data from analogous compounds, the information presented herein serves as a robust foundation for the experimental characterization of this important chiral intermediate. The provided protocols and workflow diagrams offer practical guidance for researchers in the pharmaceutical and chemical sciences. Experimental verification of these predicted data points is a necessary step for the definitive structural confirmation of (S)-8-chlorochroman-4-amine.

References

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

PubChem. (4S)-8-chloroisochroman-4-amine. Retrieved from [Link]

-

MySkinRecipes. (S)-8-Chlorochroman-4-amine hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Retrieved from [Link]

-

University of Colorado Boulder. IR: amines. Retrieved from [Link]

-

MDPI. (2016). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (S)-8-Methylchroman-4-amine. Retrieved from [Link]

-

ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Retrieved from [Link]

-

ResearchGate. The infrared spectra of the four alcohol amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Retrieved from [Link]

-

Journal of Chemical Crystallography. (2008). Synthesis and Structural Characterization of (E)-1-(4-Chlorobenzylidene)semicarbazide. Retrieved from [Link]

Sources

- 1. (S)-8-Chlorochroman-4-amine hydrochloride [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. (S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (4S)-8-chloroisochroman-4-amine | C9H10ClNO | CID 130656769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pjoes.com [pjoes.com]

Physicochemical properties of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule for Purpose

In modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is paved with data. A molecule's success is dictated not only by its interaction with a biological target but also by its fundamental physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its efficacy and safety profile.[1][2][3][4]

This guide provides an in-depth technical framework for characterizing This compound , a chiral amine belonging to the chroman scaffold. While specific experimental data for this exact molecule is not broadly published, its structural motifs are common in medicinal chemistry. Therefore, this document serves as both a predictive profile based on established principles and a practical guide for its empirical determination in a laboratory setting. As a Senior Application Scientist, the focus here is not just on the what, but the why—providing the causal logic behind each experimental choice and its implication for drug development.

Chemical Identity and Structural Attributes

Precise identification is the bedrock of any physicochemical analysis. All subsequent data is meaningless without a confirmed structure and purity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₀ClNO | Calculated |

| Molecular Weight | 183.63 g/mol | Calculated |

| Canonical SMILES | C1C(C2=C(O1)C=CC=C2Cl)N | N/A |

| Chirality | (S)-enantiomer at C4 | Defined |

Note: A specific CAS Number for this enantiomer was not found in public databases, which is common for specialized intermediates. Internal registration is critical.

The Physicochemical Profiling Workflow

A systematic approach is essential for building a comprehensive physicochemical profile. The following workflow outlines the logical progression of experiments, from foundational identity confirmation to detailed property measurement.

Caption: High-level workflow for physicochemical characterization.

Ionization Constant (pKa): The Master Switch

Scientific Imperative: The pKa is arguably the most critical physicochemical parameter for an ionizable drug. It dictates the equilibrium between the charged (protonated) and uncharged (free base) forms of the amine at any given pH. This ratio profoundly influences solubility, membrane permeability, target binding, and potential for pH-dependent toxicity. For this compound, the primary amine is the key basic center.

Predicted pKa

Based on structurally similar aromatic amines, the pKa is predicted to be in the range of 8.5 - 9.5 . The electron-withdrawing effect of the 8-chloro substituent will slightly decrease the basicity compared to the unsubstituted parent compound.

Experimental Protocol: Potentiometric Titration

This method is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon titration.[5][6][7][8]

Rationale: We directly measure the pH of a solution of the compound as we titrate it with a strong acid (e.g., HCl). The point at which half of the amine is protonated corresponds to the pKa. Maintaining a constant ionic strength minimizes activity coefficient variations.[5][6]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) to ensure linearity.[5][6]

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. A typical concentration is 1-2 mM.[6] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

-

Blank Titration: First, titrate a sample of the solvent/electrolyte blank with a standardized titrant (e.g., 0.1 M HCl) to account for solvent effects.

-

Sample Titration: Titrate the sample solution with the same standardized HCl, adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically where the pH equals the pKa at the half-equivalence point.[5][7]

Caption: Workflow for pKa determination via potentiometric titration.

Solubility: The Gateway to Bioavailability

Scientific Imperative: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of failure in drug development.[3] We must determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound.

Predicted Solubility

As a basic amine, the solubility of this compound will be highly pH-dependent. It is expected to have low solubility at neutral and high pH (as the uncharged free base) and significantly higher solubility at acidic pH (as the charged protonated salt).

Experimental Protocol: Shake-Flask Method (OECD 105)

This method is the benchmark for determining thermodynamic solubility.[9][10][11] It measures the saturation concentration of a compound in a given solvent after an extended equilibration period.

Rationale: By adding an excess of solid compound to the solvent and allowing it to equilibrate, we ensure a saturated solution is formed. Separating the solid and analyzing the supernatant gives a direct measure of solubility.[12]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers representing physiological and extreme pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess must be visible to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[11][12]

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration using a validated HPLC-UV method against a standard curve.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Scientific Imperative: Lipophilicity, the "fat-loving" nature of a molecule, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance.[1][2]

-

LogP (Partition Coefficient) measures the lipophilicity of the neutral species.

-

LogD (Distribution Coefficient) measures the effective lipophilicity at a specific pH, accounting for both charged and neutral species. For a basic amine, LogD will be highest at high pH and lowest at low pH.

Predicted LogP

The predicted LogP (XLogP3) for the parent amine (3,4-dihydro-2H-1-benzopyran-4-amine) is 0.9.[13] The addition of a chlorine atom typically increases LogP by ~0.7 units. Therefore, the predicted LogP for the target compound is approximately 1.6 .

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC) Method

While the shake-flask method is the gold standard, it can be resource-intensive.[14] The RP-HPLC method offers a robust, high-throughput alternative that correlates well with shake-flask values.[14][15][16][17]

Rationale: The retention time of a compound on a nonpolar reverse-phase column (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, we can determine the LogP of the test compound from its retention time.[16]

Step-by-Step Methodology:

-

System Setup: Use a C18 column with a mobile phase of buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[17]

-

Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Standard Analysis: Inject each standard and record its retention time (t_R). Calculate the capacity factor (k') for each.

-

Calibration Curve: Plot the known LogP values of the standards against their calculated log(k') values. The resulting linear regression is the calibration curve.[16]

-

Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its log(k').

-

LogP Calculation: Interpolate the LogP of the test compound from its log(k') using the calibration curve equation. To determine LogD, the aqueous portion of the mobile phase is set to the desired pH (e.g., 7.4).

Summary of Physicochemical Profile

The following table summarizes the key identity information and the predicted physicochemical properties for this compound. This table should be populated with experimental data as it is generated.

| Parameter | Predicted Value / Attribute | Implication for Drug Development |

| Molecular Weight | 183.63 g/mol | Well within "rule of five" limits, favoring good bioavailability.[4][18] |

| pKa (basic) | 8.5 - 9.5 | Significantly protonated at physiological pH 7.4, suggesting high aqueous solubility but potentially lower passive permeability of the charged species. |

| LogP | ~1.6 | Indicates a good balance between solubility and lipophilicity, favorable for oral absorption. |

| LogD at pH 7.4 | < 1.0 | The effective lipophilicity is reduced due to ionization, which may limit passive diffusion across membranes. |

| Aqueous Solubility | pH-dependent | Expected to be high at acidic pH (e.g., in the stomach) and drop significantly at intestinal pH. May require enabling formulations if free base solubility is very low. |

| Optical Rotation | Levorotatory or Dextrorotatory | Must be empirically determined to confirm enantiomeric purity and for batch-to-batch quality control. |

Conclusion and Forward Look

The physicochemical profile of this compound, based on established principles and predictive methods, suggests it is a promising scaffold. Its predicted molecular weight and LogP fall within a favorable "drug-like" space. The key modulating feature is its basic pKa, which will make its ADME properties highly sensitive to pH.

Empirical determination of these properties using the protocols outlined herein is a mandatory next step. The resulting data will be critical for building robust quantitative structure-activity relationships (QSARs), guiding formulation development to ensure adequate exposure, and ultimately, de-risking its progression through the drug discovery pipeline.[2]

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor. Available at: [Link]

-

What are the physicochemical properties of drug? LookChem. Available at: [Link]

-

Physicochemical properties. Fiveable. Available at: [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). European Chemicals Agency. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

High-accuracy water solubility determination using logK. KREATiS. Available at: [Link]

-

Test No. 105: Water Solubility. OECD. Available at: [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

3,4-Dihydro-2H-1-benzopyran-4-amine. PubChem. Available at: [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. enfo.hu [enfo.hu]

- 10. oecd.org [oecd.org]

- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. 3,4-Dihydro-2H-1-benzopyran-4-amine | C9H11NO | CID 4961957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

An In-depth Technical Guide to the Solubility and Stability of (S)-8-chlorochroman-4-amine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of (S)-8-chlorochroman-4-amine, a key chiral intermediate in the synthesis of various pharmaceutical agents. As a cornerstone for drug development, a thorough understanding of its solubility and stability is paramount for formulation design, manufacturing, and ensuring therapeutic efficacy and safety. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and validated approach to characterizing this important molecule.

Introduction to (S)-8-chlorochroman-4-amine

(S)-8-chlorochroman-4-amine is a chiral heterocyclic compound featuring a chroman scaffold. Its stereospecific nature makes it a valuable building block in asymmetric synthesis, particularly for compounds targeting the central nervous system.[1] The presence of the amine group, the chlorine substituent, and the chiral center at the C4 position all contribute to its unique chemical and biological properties. A comprehensive understanding of its solubility and stability is the foundation for its successful application in pharmaceutical development.

Molecular Structure:

Caption: Chemical structure of (S)-8-chlorochroman-4-amine.

Solubility Profile: A Multifaceted Approach

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulation feasibility. For an amine-containing compound like (S)-8-chlorochroman-4-amine, solubility is significantly influenced by pH.

Aqueous Solubility

The presence of the basic amine group suggests that the aqueous solubility of (S)-8-chlorochroman-4-amine will be pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble salt. Conversely, in neutral or basic solutions, the free base will predominate, which is expected to have lower aqueous solubility.

Theoretical Framework: The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation. For a basic compound, the total solubility (S_T) is the sum of the intrinsic solubility of the free base (S_0) and the concentration of the protonated, more soluble form.

This protocol outlines the shake-flask method, a gold standard for solubility measurement.

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or borate buffers) with a constant ionic strength.

-

Sample Preparation: Add an excess amount of (S)-8-chlorochroman-4-amine to a known volume of each buffer in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the logarithm of the measured solubility against the pH to generate a pH-solubility profile.

Caption: Workflow for determining pH-dependent aqueous solubility.

Solubility in Organic Solvents

Solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. Given its structure, (S)-8-chlorochroman-4-amine is expected to exhibit good solubility in polar organic solvents.[2]

Rationale for Solvent Selection: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. This includes:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Non-polar Solvents: Toluene, Hexane

The methodology is similar to the aqueous solubility determination, employing the shake-flask method.

-

Solvent Selection: Choose a range of representative organic solvents.

-

Sample Preparation and Equilibration: Add an excess of the compound to each solvent and equilibrate at a constant temperature.

-

Phase Separation and Quantification: Separate the phases and quantify the dissolved compound using a suitable analytical method (e.g., HPLC or GC).

Expected Solubility Trends:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | Capable of hydrogen bonding with the amine group. |

| Polar Aprotic | Moderate to High | Dipole-dipole interactions with the polar functional groups. |

| Non-polar | Low | "Like dissolves like" principle; the compound has significant polarity.[3] |

Stability Profile: Ensuring Product Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are employed to identify potential degradation products and pathways.[4]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[5] This helps to elucidate the intrinsic stability of the molecule.

-

Stock Solution Preparation: Prepare a stock solution of (S)-8-chlorochroman-4-amine in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 80 °C).

-

Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the stock solution and solid compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and identify any co-eluting degradants.

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of (S)-8-chlorochroman-4-amine, several degradation pathways can be hypothesized:

-

Oxidation: The amine group is susceptible to oxidation, potentially forming N-oxide or hydroxylamine derivatives.[6]

-

Hydrolysis: While the chroman ring is generally stable, extreme pH and temperature conditions could potentially lead to ring-opening.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation.

The chlorine substituent is generally stable but can influence the electronic properties of the aromatic ring, potentially affecting its reactivity.[7][8]

Analytical Methodologies for Purity and Stability Assessment

A robust, validated, stability-indicating analytical method is essential for accurately assessing the purity and stability of (S)-8-chlorochroman-4-amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity and stability analysis. A reverse-phase method is typically suitable for a compound of this polarity.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan).

-

Column Temperature: 30 °C

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Chiral Purity Determination

As (S)-8-chlorochroman-4-amine is a chiral compound, it is crucial to determine its enantiomeric purity. This is typically achieved using chiral HPLC.

Recommended Chiral HPLC Method Parameters (Starting Point):

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection.

Summary and Recommendations

A comprehensive understanding of the solubility and stability of (S)-8-chlorochroman-4-amine is fundamental for its successful application in pharmaceutical development. This guide has outlined the theoretical considerations and provided detailed experimental protocols for the thorough characterization of these critical properties.

Key Recommendations for Researchers:

-

Systematic Solubility Profiling: Conduct thorough pH-dependent aqueous solubility and organic solvent solubility studies to inform formulation and process development.

-

Comprehensive Stability Assessment: Perform forced degradation studies under a range of stress conditions to identify potential degradation pathways and develop a validated stability-indicating analytical method.

-

Chiral Integrity: Routinely monitor the enantiomeric purity of the material, especially after exposure to stress conditions.

-

Proper Storage: Based on stability data, establish appropriate storage conditions to ensure the long-term integrity of the compound. For the hydrochloride salt, storage at room temperature with a dry seal is recommended.[1]

By adhering to these principles and methodologies, researchers and drug development professionals can build a robust data package for (S)-8-chlorochroman-4-amine, facilitating its seamless integration into the pharmaceutical pipeline.

References

-

Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

Gupta, A., et al. (2025, August). Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). (S)-8-Chlorochroman-4-amine hydrochloride. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

-

Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]

-

Das, R., & Deka, R. C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(53), 37051–37066. [Link]

-

SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

-

ResearchGate. (2025, August 21). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

-

Wamser, C. C. (2000). Chapter 21 - Amines. [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]

Sources

- 1. (S)-8-Chlorochroman-4-amine hydrochloride [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ijrpp.com [ijrpp.com]

- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Substituted Benzopyran Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzopyran ring system, a bicyclic heterocyclic scaffold composed of a benzene ring fused to a pyran ring, represents a privileged structure in medicinal chemistry.[1][2] Its prevalence in numerous natural products like flavonoids and coumarins underscores its evolutionary selection as a versatile pharmacophore.[3] The introduction of substituted amine functionalities to this core structure gives rise to a class of compounds—substituted benzopyran amines—with a remarkably broad and potent spectrum of biological activities. These compounds have demonstrated the ability to interact with a multitude of cellular targets, leading to diverse therapeutic applications ranging from oncology to neuroprotection and infectious diseases.[4][5]

This guide provides an in-depth technical exploration of the significant biological activities of substituted benzopyran amines. Moving beyond a simple catalogue of effects, we will dissect the underlying mechanisms of action, elucidate key structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation. The narrative is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to harness the therapeutic potential of this promising class of molecules.

Chapter 1: The Benzopyran Scaffold: A Foundation for Pharmacological Diversity

Introduction to the Benzopyran Core

The benzopyran moiety is a cornerstone of many bioactive compounds.[6] Its structural variations, such as chromones (4H-1-benzopyran-4-ones) and coumarins (2H-1-benzopyran-2-ones), provide a rigid framework that can be strategically decorated with various functional groups to modulate biological activity.[3] This inherent structural complexity and the presence of an oxygen heterocycle are crucial for their diverse biological functions, which include antitumor, antibacterial, anti-inflammatory, and antioxidant properties.[6]

The Critical Role of Amine Substitution

The incorporation of an amine group—whether primary, secondary, tertiary, or as part of a more complex heterocyclic system—transforms the physicochemical and pharmacological profile of the benzopyran scaffold. The basicity of the nitrogen atom allows for the formation of hydrogen bonds and ionic interactions with biological targets like enzymes and receptors, which is often essential for potent activity. Furthermore, the nature of the substituents on the amine can profoundly influence the molecule's lipophilicity, steric profile, and ultimately, its target selectivity and pharmacokinetic properties. For instance, studies on 2-aminopropyl benzopyran derivatives have shown that the presence and type of amine group (secondary, tertiary, or quaternary) are essential for their cytotoxic activity against cancer cells.[7]

General Synthetic Strategies

The synthesis of substituted benzopyran amines often begins with the construction of the core benzopyran ring system, followed by the introduction or modification of the amine functionality. A common and effective approach involves an initial aldol condensation between an o-hydroxyacetophenone and a ketone, followed by a Michael addition in the presence of a secondary amine to form a chroman-4-one scaffold.[7] This intermediate can then be subjected to further reactions, such as reductive amination, to yield the desired substituted amine derivatives.[7] This multi-step process allows for significant diversification at multiple points, facilitating the creation of extensive compound libraries for screening.

Caption: Generalized workflow for the synthesis of substituted benzopyran amines.

Chapter 2: Anticancer Activities: Mechanisms and Therapeutic Potential

Substituted benzopyran amines have emerged as a powerful class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][5]

Targeting Microtubule Dynamics

A key strategy by which certain benzopyran compounds exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. Third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, have been identified as potent tubulin polymerization inhibitors.[8][9] By binding to tubulin, they prevent the proper assembly of microtubules, leading to a prolonged delay in mitosis. This mitotic arrest can ultimately trigger one of two cell fates: mitotic slippage, where the cell exits mitosis without dividing, often resulting in aneuploidy and senescence, or apoptosis (programmed cell death).[8] This mechanism is the molecular basis for their potent anti-melanoma activity both in vitro and in vivo.[8][9]

Caption: Mechanism of action for tubulin-inhibiting benzopyran amines.

Modulation of Apoptotic Pathways

Beyond mitotic disruption, substituted benzopyran amines can directly induce apoptosis. One prominent mechanism involves the generation of intracellular reactive oxygen species (ROS).[7] While normal cells have mechanisms to cope with oxidative stress, cancer cells often have a compromised antioxidant capacity. Elevated ROS levels can damage cellular components like proteins, lipids, and DNA, ultimately activating cell death pathways.[7]

Several 2-aminopropyl benzopyran derivatives have been shown to induce apoptosis or necrosis, at least in part, by increasing ROS.[7] Furthermore, some of the most promising compounds in this class were found to downregulate the expression of Bcl-2, an anti-apoptotic protein.[7] By inhibiting Bcl-2, these compounds shift the cellular balance in favor of pro-apoptotic proteins, lowering the threshold for triggering programmed cell death.

Structure-Activity Relationship (SAR) Insights for Anticancer Agents

The development of potent anticancer benzopyran amines relies heavily on understanding their structure-activity relationships. Systematic modifications have revealed key structural features that govern efficacy.

| Structural Feature | Observation | Implication for Design | Source |

| Amine Group | The presence of a secondary, tertiary, or quaternary amine is crucial for cytotoxicity. Conversion to a urea moiety eliminates the anti-tumor effect. | The basic amine is likely a key pharmacophoric feature for target interaction. | [7] |

| Substituents on Benzopyran Ring | A lipophilic p-fluorobenzyloxy substituent on the chromanol ring enhances cytotoxic activity compared to a free phenolic group. | Increasing lipophilicity can improve membrane permeability and/or target binding. | [7] |

| Fused Ring System | For inhibitors of the HIF pathway, the intact, fused 2,2-dimethyl chromene ring is important for activity. Open-ring structures are poorly tolerated. | The rigid, fused ring system likely provides the optimal conformation for binding to the target protein. | [10] |

| Steric Hindrance | Introduction of bulky groups, such as a p-chlorophenyl urea moiety, can be detrimental to activity due to steric hindrance. | Consideration of the target's binding pocket size and shape is critical to avoid steric clashes. | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a reliable method for determining the cytotoxic effects of substituted benzopyran amines on cancer cell lines. The assay measures the metabolic activity of cells, which correlates with cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Test compounds (substituted benzopyran amines) dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. b. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "medium only" blank control. c. After 24 hours of incubation, carefully remove the old medium from the wells. d. Add 100 µL of the prepared compound dilutions (or control medium) to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Formazan Solubilization and Measurement: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. c. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. d. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Chapter 3: Antimicrobial Applications: A New Front Against Resistance

The rise of multidrug-resistant bacteria presents a global health crisis. Substituted benzopyran amines offer a promising avenue for developing novel antibacterial agents that act via mechanisms distinct from conventional antibiotics.

Mechanism: Disrupting Bacterial Cell Membrane Integrity

A primary antimicrobial mechanism for certain amphiphilic benzopyran derivatives is the physical disruption of the bacterial cell membrane.[11] By mimicking the structure and function of natural antimicrobial peptides (AMPs), these compounds possess both hydrophobic (the benzopyran core) and cationic (the amine group) regions. This amphiphilic nature allows them to preferentially insert into and destabilize the bacterial membrane, which is rich in anionic phospholipids, while showing less activity against the zwitterionic membranes of mammalian cells. This leads to increased membrane permeability, leakage of essential intracellular contents like proteins and DNA, and ultimately, rapid bacterial death.[11] This membrane-targeting action is advantageous as it is less likely to induce resistance compared to mechanisms that target specific enzymes.[11]

Caption: Workflow for assessing bacterial membrane integrity using Propidium Iodide.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a gold standard for quantifying the in vitro antimicrobial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 43300, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

Standard antibiotic control (e.g., Vancomycin, Levofloxacin)[4][11]

-

Sterile 96-well U-bottom microtiter plates

-

Sterile saline (0.85%) or PBS

-

Spectrophotometer (600 nm)

Procedure:

-

Bacterial Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and inoculate into a tube of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD ≈ 0.08-0.13). c. Dilute this suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Plate Preparation: a. Add 50 µL of sterile CAMHB to all wells of a 96-well plate. b. In the first column, add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the 50 µL of broth, mixing well. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, the second to the third, and so on, discarding 50 µL from the last column. This creates a gradient of compound concentrations. d. Prepare separate columns for the standard antibiotic control, a positive control (broth + bacteria, no compound), and a negative control (broth only).

-